N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a benzofuran moiety, a dimethylamino group, and a cyclohexene carboxamide structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which is an efficient way to synthesize polycyclic benzofuran compounds . Additionally, proton quantum tunneling has been used to construct benzofuran rings with high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-viral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit tumor necrosis factor (TNF-α) production, which can contribute to their anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a nitrogen atom in the heterocyclic ring and exhibit similar biological activities.
Dibenzo[b,d]furan derivatives: Contain an additional benzene ring fused to the benzofuran core and have been studied for their anti-cancer and antimicrobial activities.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)16(13-20-19(22)14-8-4-3-5-9-14)18-12-15-10-6-7-11-17(15)23-18/h3-4,6-7,10-12,14,16H,5,8-9,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUAKQPPLQENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCC=CC1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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